molecular formula C12H15ClN2O3 B2660786 Methyl 2-(2-chloronicotinamido)-3-methylbutanoate CAS No. 376351-17-6

Methyl 2-(2-chloronicotinamido)-3-methylbutanoate

Cat. No. B2660786
M. Wt: 270.71
InChI Key: PDNJMHKMLQQDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(2-chloronicotinamido)-3-methylbutanoate” is a complex organic compound. It contains a total of 40 atoms, including 17 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule has 41 bonds in total, including 24 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic secondary amide, and 1 Pyridine .


Synthesis Analysis

The synthesis of such compounds is often complex and requires careful planning and execution. A paper titled “Synthesis and Pesticidal Activity of New Niacinamide Derivatives” discusses the synthesis of similar compounds . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and HRMS analysis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloronicotinamido)-3-methylbutanoate” is intricate. It includes a variety of bond types and functional groups, contributing to its unique properties .


Chemical Reactions Analysis

The compound has been studied for its fungicidal and herbicidal activities . It has shown promising results against certain plant pathogens, indicating its potential use in agriculture .

properties

IUPAC Name

methyl 2-[(2-chloropyridine-3-carbonyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(2)9(12(17)18-3)15-11(16)8-5-4-6-14-10(8)13/h4-7,9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJMHKMLQQDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-chloropyridin-3-yl)formamido]-3-methylbutanoate

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